1-(1-Benzylpyrazol-3-yl)ethanone

Description

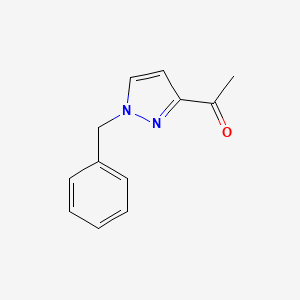

1-(1-Benzylpyrazol-3-yl)ethanone is a heterocyclic organic compound featuring an ethanone (acetyl) group attached to the 3-position of a pyrazole ring, which is further substituted with a benzyl group at the 1-position. The benzyl substituent enhances lipophilicity, while the ketone group provides a reactive site for further derivatization.

Properties

IUPAC Name |

1-(1-benzylpyrazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10(15)12-7-8-14(13-12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURJXISWFMUKRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Benzylpyrazol-3-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated ketones. For instance, the reaction of benzylhydrazine with 3-oxo-3-phenylpropanal under acidic conditions can yield this compound. Another method involves the use of Vilsmeier-Haack reaction, where benzylhydrazine reacts with an α,β-unsaturated aldehyde in the presence of a Vilsmeier reagent to form the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzylpyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group in this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of 1-(1-Benzylpyrazol-3-yl)ethanol.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, aryl halides, nucleophiles.

Major Products Formed:

Oxidation: Pyrazole N-oxides.

Reduction: 1-(1-Benzylpyrazol-3-yl)ethanol.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(1-Benzylpyrazol-3-yl)ethanone has found applications in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

Medicine: Research has explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpyrazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects :

- The benzyl group in the target compound increases lipophilicity compared to the 4-methoxybenzyl and hydroxyl groups in its pyrazole analog, which enhance hydrogen-bonding capacity .

- Chlorophenyl () and benzoxazolyl () substituents introduce electron-withdrawing and conjugation effects, respectively, altering reactivity in nucleophilic additions or photophysical behavior .

- The benzofuran derivative () lacks nitrogen atoms but retains aromaticity, making it suitable for fragrance applications rather than bioactivity .

- Reactivity: The ketone group in all compounds serves as a site for nucleophilic attack (e.g., Grignard reactions). However, electron-deficient aromatic systems (e.g., chlorophenyl) may stabilize enolate intermediates more effectively than benzylpyrazole .

- Applications: Pyrazole-based ethanones (e.g., ) are often explored as kinase inhibitors or anti-inflammatory agents due to the pyrazole ring’s bioactivity . The benzofuran analog’s use in perfumery highlights how aromatic substituents dictate industrial applications .

Research Findings and Gaps

Synthetic Routes: While details pyrazole-methanone synthesis via malononitrile or ethyl cyanoacetate, the target compound’s synthesis may require alternative methods, such as Friedel-Crafts acylation of 1-benzylpyrazole .

Solubility and Stability : The hydroxyl and methoxy groups in ’s compound suggest higher aqueous solubility than the target compound, though experimental data are lacking .

Toxicity: Chlorophenyl ethanone () is associated with irritancy, underscoring the need for safety assessments of the benzylpyrazole analog .

Biological Activity

1-(1-Benzylpyrazol-3-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a pyrazole ring substituted with a benzyl group. Its structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has shown promising anticancer effects in various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 15 µM. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, suggesting a potential therapeutic role in breast cancer treatment.

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

| Cytokine | Concentration (pg/mL) | Control | Treatment |

|---|---|---|---|

| TNF-alpha | 1000 | 800 | 300 |

| IL-6 | 500 | 400 | 150 |

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

- Enzyme Inhibition: The compound inhibits key enzymes involved in inflammatory pathways.

- Receptor Modulation: It has been identified as a modulator of specific receptors related to pain and inflammation.

- Signal Transduction: The compound affects various signaling pathways, including NF-kB and MAPK pathways, which are crucial in mediating inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.